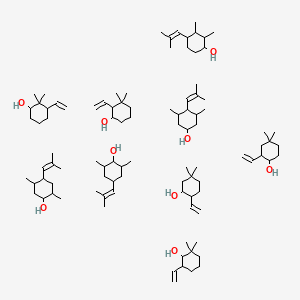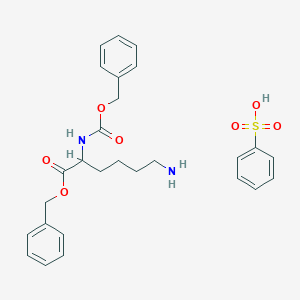
N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-LYS-OBZL BENZENESULFONATE is synthesized through a series of chemical reactions involving the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The final product is obtained as a benzenesulfonate salt .
Industrial Production Methods
The industrial production of Z-LYS-OBZL BENZENESULFONATE involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the protection of lysine, esterification, and purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Z-LYS-OBZL BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the protective groups.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, oxidized lysine compounds, and substituted lysine derivatives .
Applications De Recherche Scientifique
Z-LYS-OBZL BENZENESULFONATE is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is involved in the synthesis of glucosepane, which plays a critical role in the pathophysiology of diabetes and aging.
Industry: The compound is used in the production of biotinylated lysine derivatives and other labeled lysine compounds
Mécanisme D'action
The mechanism of action of Z-LYS-OBZL BENZENESULFONATE involves its role as a protected lysine derivative. The protective groups prevent unwanted side reactions during peptide synthesis. Upon removal of the protective groups, the lysine residue can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nα-Z-L-Lysine Benzyl Ester Benzenesulfonate Salt
- Nε-labeled Lysine Derivatives
- Biotinylated Lysine Derivatives
Uniqueness
Z-LYS-OBZL BENZENESULFONATE is unique due to its specific protective groups, which provide stability and prevent side reactions during synthesis. This makes it a valuable building block in peptide and protein synthesis .
Propriétés
IUPAC Name |
benzenesulfonic acid;benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQPTGXDPNAHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)

![17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
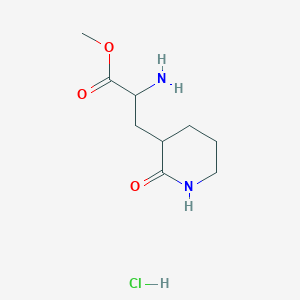

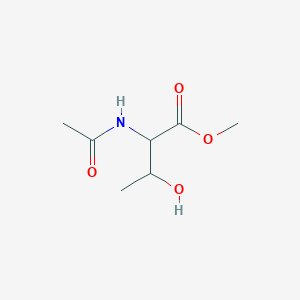
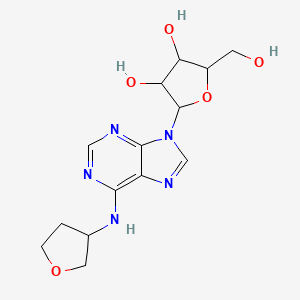

![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)
![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)
![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
